molecular formula C9H11ClN6O3 B12801823 Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- CAS No. 127492-31-3

Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-

Cat. No.: B12801823
CAS No.: 127492-31-3
M. Wt: 286.67 g/mol
InChI Key: KZWNMZZXEWOPAS-RRKCRQDMSA-N
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Description

Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is a synthetic nucleoside analog. It is characterized by the presence of an azido group at the 3’ position and a chlorine atom at the 5’ position of the cytidine molecule. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective chlorination at the 5’ position. The azido group is then introduced at the 3’ position through nucleophilic substitution. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation at the 5’ position.

Common Reagents and Conditions

    Substitution: Sodium azide is commonly used for introducing the azido group.

    Reduction: Hydrogenation or Staudinger reduction can be employed to reduce the azido group.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products

    Substitution: Introduction of various functional groups at the 3’ position.

    Reduction: Formation of 3’-amino-5-chloro-2’,3’-dideoxy-cytidine.

    Oxidation: Formation of oxidized derivatives at the 5’ position.

Scientific Research Applications

Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.

    Industry: Used in the development of antiviral drugs and as a research tool in nucleoside analog studies.

Mechanism of Action

The mechanism of action of Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- involves its incorporation into viral DNA or RNA, leading to chain termination. The azido group at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting viral replication. This compound targets viral polymerases and is particularly effective against retroviruses.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine (AZT): Another nucleoside analog with antiviral properties.

    Lamivudine (3TC): A nucleoside analog used in the treatment of HIV.

    Stavudine (d4T): A nucleoside analog with similar antiviral activity.

Uniqueness

Cytidine, 3’-azido-5-chloro-2’,3’-dideoxy- is unique due to the presence of both an azido group and a chlorine atom, which confer distinct chemical properties and biological activity. Its dual modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs.

Properties

CAS No.

127492-31-3

Molecular Formula

C9H11ClN6O3

Molecular Weight

286.67 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2-one

InChI

InChI=1S/C9H11ClN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1

InChI Key

KZWNMZZXEWOPAS-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-]

Origin of Product

United States

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